molecular formula C13H10BrNO B1440097 2-(2-Bromobenzoyl)-5-methylpyridine CAS No. 1187166-44-4

2-(2-Bromobenzoyl)-5-methylpyridine

Cat. No.: B1440097
CAS No.: 1187166-44-4
M. Wt: 276.13 g/mol
InChI Key: OCOBYEIYCTWEBK-UHFFFAOYSA-N
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Description

2-(2-Bromobenzoyl)-5-methylpyridine is an organic compound that belongs to the class of benzoyl-substituted pyridines. This compound is characterized by the presence of a bromine atom attached to the benzoyl group and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzoyl)-5-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzoyl chloride and 5-methylpyridine as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-bromobenzoyl chloride is added dropwise to a solution of 5-methylpyridine in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.

    Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzoyl)-5-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzoyl-pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

2-(2-Bromobenzoyl)-5-methylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can serve as a probe to investigate biological pathways.

    Medicine: Research into its potential therapeutic applications is ongoing. It may be explored for its activity against certain diseases or conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The bromine atom and the benzoyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzoyl chloride: Similar in structure but lacks the pyridine ring.

    5-Methylpyridine: Similar in structure but lacks the benzoyl and bromine substituents.

    2-(2-Chlorobenzoyl)-5-methylpyridine: Similar but with a chlorine atom instead of bromine.

Uniqueness

2-(2-Bromobenzoyl)-5-methylpyridine is unique due to the presence of both the bromine atom and the benzoyl group, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

(2-bromophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOBYEIYCTWEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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